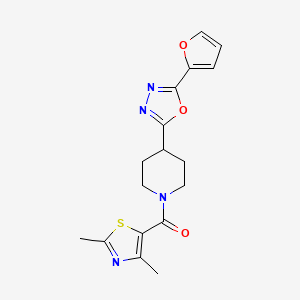
(2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with CAS number 1226453-92-4 , is a thiazole-based derivative that has attracted attention for its potential biological activities. This article reviews its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
The molecular formula of the compound is C17H18N4O3S, with a molecular weight of approximately 358.4 g/mol . The structure includes a thiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1226453-92-4 |
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.4 g/mol |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, derivatives with furan and oxadiazole components were effective against human glioblastoma and melanoma cell lines, suggesting a promising avenue for cancer treatment .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the furan ring in the compound enhances its interaction with microbial membranes, leading to increased antibacterial activity against strains such as E. coli and Staphylococcus aureus. In vitro studies have shown that these compounds can inhibit bacterial growth effectively .
Antidiabetic Potential
In addition to anticancer and antimicrobial activities, thiazole derivatives have been investigated for their antidiabetic effects. Some studies reported that compounds similar to this compound demonstrated significant glucose-lowering effects in animal models, indicating their potential as therapeutic agents for diabetes management .
Study 1: Cytotoxicity Evaluation
A recent study assessed the cytotoxicity of various thiazole derivatives against cancer cell lines. The results indicated that the compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin in certain cell lines, highlighting its potential as an effective anticancer agent .
Study 2: Antimicrobial Screening
Another investigation focused on evaluating the antimicrobial efficacy of thiazole derivatives. The compound showed significant inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity comparable to existing antibiotics .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-14(25-11(2)18-10)17(22)21-7-5-12(6-8-21)15-19-20-16(24-15)13-4-3-9-23-13/h3-4,9,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCPBWPPSJUCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














